molecular formula C15H26N2O2 B180286 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) CAS No. 131833-92-6

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B180286
CAS No.: 131833-92-6
M. Wt: 266.38 g/mol
InChI Key: XFZUPCITFHSROM-VXGBXAGGSA-N
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Description

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is an organic compound known for its unique structure and properties. It is a chiral molecule, meaning it has non-superimposable mirror images, which makes it particularly interesting in the field of asymmetric synthesis. This compound is often used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the reaction of 2,2-bis(bromomethyl)propane with (4S)-(-)-4-isopropyloxazoline in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxazoline rings. The general reaction scheme is as follows:

    Starting Materials: 2,2-bis(bromomethyl)propane and (4S)-(-)-4-isopropyloxazoline.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), base (e.g., sodium hydride), and inert atmosphere (e.g., nitrogen or argon).

    Procedure: The base is added to the anhydrous solvent, followed by the addition of 2,2-bis(bromomethyl)propane. After the base has fully reacted, (4S)-(-)-4-isopropyloxazoline is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as palladium, platinum, and rhodium.

    Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., palladium chloride), solvents (e.g., dichloromethane), and mild heating.

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol), and room temperature conditions.

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coordination reactions typically yield metal-ligand complexes, while substitution reactions can produce various substituted oxazoline derivatives.

Scientific Research Applications

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of chiral drugs.

    Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) primarily involves its role as a ligand in coordination chemistry. The oxazoline rings coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The chiral nature of the compound allows it to induce asymmetry in the products, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxyphenyl)propane:

    2,2-Bis(4-(2,3-epoxypropoxy)phenyl)propane:

    2,2-Bis(4-aminophenoxy)phenyl)propane: Used in the synthesis of high-temperature-resistant polymers.

Uniqueness

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to its chiral nature and its ability to form stable complexes with metal ions. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure compounds is essential.

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZUPCITFHSROM-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473814
Record name 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131833-92-6
Record name 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131833-92-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 2
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 3
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 4
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 5
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 6
Reactant of Route 6
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

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